5-Methyl-2-phenyl-1H-indole

Catalog No.
S662675
CAS No.
13228-36-9
M.F
C15H13N
M. Wt
207.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-2-phenyl-1H-indole

CAS Number

13228-36-9

Product Name

5-Methyl-2-phenyl-1H-indole

IUPAC Name

5-methyl-2-phenyl-1H-indole

Molecular Formula

C15H13N

Molecular Weight

207.27 g/mol

InChI

InChI=1S/C15H13N/c1-11-7-8-14-13(9-11)10-15(16-14)12-5-3-2-4-6-12/h2-10,16H,1H3

InChI Key

JPFTUUXPCFNLIX-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)NC(=C2)C3=CC=CC=C3

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2)C3=CC=CC=C3

Synthesis

-Methyl-2-phenyl-1H-indole can be synthesized through various methods, including the Fischer indole synthesis and the Friedländer synthesis. These methods involve the reaction of various starting materials, such as phenylhydrazine and an appropriate ketone or aldehyde, under specific reaction conditions.

  • A detailed description of the Fischer indole synthesis can be found in Organic Syntheses, 1990, 68, 253.
  • A description of the Friedländer synthesis can be found in March's Advanced Organic Chemistry, 6th Edition.

Applications in research

-Methyl-2-phenyl-1H-indole has been used in various scientific research applications, including:

  • As a chromogenic agent: It can react with malondialdehyde (MDA) and 4-hydroxyalkenals to form a stable chromophore, which can be used to measure the levels of these reactive oxygen species in biological samples. Source: Sigma-Aldrich:
  • As a reactant in organic synthesis: It can be used as a starting material for the synthesis of other complex molecules, such as cyanoindoles, difluorohydroxyindoles, and various indole derivatives. Source: Sigma-Aldrich:

5-Methyl-2-phenyl-1H-indole is a bicyclic compound that features a benzene ring fused with a five-membered nitrogen-containing ring, known as an indole. Its molecular formula is C₁₅H₁₃N, and it has a molecular weight of 207.27 g/mol. The structure includes a methyl group at the fifth position and a phenyl group at the second position of the indole ring, contributing to its unique properties and potential biological activities.

Due to its electron-rich indole ring:

  • Electrophilic Substitution: This compound readily undergoes electrophilic substitution reactions with halogens, nitrating agents, and sulfonating agents due to the electron density on the indole nitrogen.
  • Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide, yielding corresponding indole-2,3-diones.
  • Reduction: The indole ring can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

5-Methyl-2-phenyl-1H-indole exhibits a broad spectrum of biological activities, including:

  • Antiviral
  • Anti-inflammatory
  • Anticancer
  • Anti-HIV
  • Antioxidant
  • Antimicrobial
  • Antitubercular
  • Antidiabetic
  • Antimalarial
  • Anticholinesterase

These activities are attributed to its ability to interact with various biological receptors and pathways, suggesting its potential as a therapeutic agent.

The synthesis of 5-Methyl-2-phenyl-1H-indole can be achieved through several methods:

  • Fischer Indole Synthesis: This method involves reacting phenylhydrazine with a suitable ketone or aldehyde under acidic conditions. For instance, phenylhydrazine hydrochloride can react with cyclohexanone in the presence of methanesulfonic acid under reflux conditions.
  • Friedländer Synthesis: This method also utilizes phenylhydrazine but involves different starting materials and reaction conditions.
  • Industrial Production: Large-scale production typically employs optimized Fischer indole synthesis techniques, often utilizing continuous flow reactors and advanced purification methods such as crystallization and chromatography.

5-Methyl-2-phenyl-1H-indole finds applications in various fields:

  • Pharmaceuticals: Due to its diverse biological activities, it is explored for potential therapeutic applications.
  • Chemical Research: It serves as an intermediate in organic synthesis and material science.

Additionally, it has been studied for its olfactory properties in insect behavior research, particularly in developing traps for pests like the small hive beetle .

Research indicates that 5-Methyl-2-phenyl-1H-indole interacts with multiple receptors, showcasing high-affinity binding characteristics. Its molecular mechanisms involve nucleophilic attacks and subsequent reactions that enhance its efficacy in biological systems . Studies have also shown its effects on various metabolic pathways, indicating its role in broader biochemical processes.

Several compounds share structural similarities with 5-Methyl-2-phenyl-1H-indole:

Compound NameStructural FeaturesUnique Characteristics
2-PhenylindoleLacks the methyl group at the 5-positionLess sterically hindered than 5-Methyl-2-phenylindole
5-MethylindoleLacks the phenyl group at the 2-positionAffects electronic properties significantly
1-Methyl-2-phenylindoleFeatures a methyl group at the nitrogen atomAlters reactivity and biological activity

Uniqueness: The combination of both methyl and phenyl groups in 5-Methyl-2-phenyl-1H-indole enhances its chemical reactivity and biological activity compared to these similar compounds. This unique structure makes it a versatile intermediate in organic synthesis and an effective candidate for various biological applications.

XLogP3

4.1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (97.44%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

13228-36-9

Wikipedia

1H-Indole, 5-methyl-2-phenyl-

Dates

Modify: 2023-08-15

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